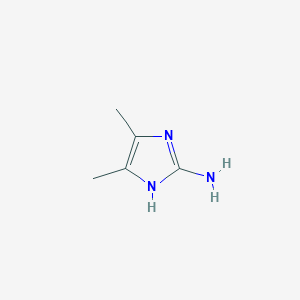

4,5-Dimethyl-1H-imidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dimethyl-1H-imidazol-2-amine is a compound with the molecular formula C5H9N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a structure that, despite being small, has a unique chemical complexity and is a key component to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . For instance, efforts have been made to synthesize and characterize 2-amino-1-methyl-1H-imidazole-4 (5H)-one derivatives through a four-step reaction . The achieved compounds in remarkable yield have been characterized through standard analytical techniques such as FTIR, LC-MS, NMR, HRMS, and elemental analysis .Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-1H-imidazol-2-amine can be analyzed using various techniques. For instance, the structure can be determined using InChI and SMILES notations . Additionally, the structure can be visualized using 3D conformer and crystal structure depictions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dimethyl-1H-imidazol-2-amine include a molecular weight of 96.13 g/mol, an XLogP3-AA of 0.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . It also has a topological polar surface area of 28.7 Ų .Applications De Recherche Scientifique

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Pharmaceuticals and Agrochemicals

Imidazoles are key components in many pharmaceuticals and agrochemicals . They are used in the development of new drugs due to their broad range of chemical and biological properties . For example, derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Solar Cells and Optical Applications

Emerging research is exploring the use of imidazoles in dyes for solar cells and other optical applications . The unique properties of imidazoles make them suitable for these applications.

Functional Materials

Imidazoles are being used in the development of functional materials . These materials have special physical or chemical properties that make them useful in various industries.

Catalysis

Imidazoles are also used in catalysis . They can act as catalysts in various chemical reactions, speeding up the reaction process and increasing efficiency.

Synthesis of Imidazol-4-ones

Recent research has used imidazoles in the production of di- and tri-substituted imidazolones . These compounds have potential medicinal applications .

Antibacterial, Anticancer, and Antitubercular Activities

Imidazole derivatives have shown extensive spectrum of biological activities such as antibacterial, anticancer, and antitubercular activities .

Orientations Futures

The future directions in the study of 4,5-Dimethyl-1H-imidazol-2-amine and other imidazole derivatives involve the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Relevant Papers Several papers have been published on the topic of imidazole and its derivatives . These papers provide valuable information about the synthesis, functionalization, physicochemical characteristics, and biological role of imidazole . They also discuss the therapeutic potential of imidazole-containing compounds .

Propriétés

IUPAC Name |

4,5-dimethyl-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-4(2)8-5(6)7-3/h1-2H3,(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWWVCSNLLWQBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500033 |

Source

|

| Record name | 4,5-Dimethyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-1H-imidazol-2-amine | |

CAS RN |

13805-21-5 |

Source

|

| Record name | 4,5-Dimethyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.